molecular formula C19H16INO2 B8264537 2,6-Bis(benzyloxy)-3-iodopyridine

2,6-Bis(benzyloxy)-3-iodopyridine

Cat. No.: B8264537
M. Wt: 417.2 g/mol
InChI Key: SLMKWBBOGMHYGT-UHFFFAOYSA-N
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Description

2,6-Bis(benzyloxy)-3-iodopyridine (CAS 2259853-06-8) is a halogenated pyridine derivative featuring benzyloxy groups at the 2- and 6-positions and an iodine substituent at the 3-position. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical research.

Properties

IUPAC Name

3-iodo-2,6-bis(phenylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMKWBBOGMHYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)I)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(benzyloxy)-3-iodopyridine typically involves the iodination of 2,6-dibenzyloxy pyridine. One common method is the reaction of 2,6-dibenzyloxy pyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(benzyloxy)-3-iodopyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(benzyloxy)-3-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts are typically used in cross-coupling reactions, with reagents like boronic acids or stannanes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with an aryl boronic acid.

Scientific Research Applications

2,6-Bis(benzyloxy)-3-iodopyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(benzyloxy)-3-iodopyridine depends on its specific application In organic synthesis, it acts as a precursor or intermediate in various reactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

2,6-Bis(benzyloxy)-3-bromopyridine (CAS 16727-47-2)
  • Molecular Formula: C₁₉H₁₆BrNO₂
  • Molecular Weight : 370.24 g/mol
  • Purity : 97%
  • Applications : Widely employed in Suzuki-Miyaura couplings and as a precursor for boronic acid derivatives.
  • Reactivity : The C-Br bond is less reactive than C-I in nucleophilic substitutions but offers better stability under standard storage conditions (room temperature, dry environment).
  • Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye damage).
4-(Benzyloxy)-3-iodopyridine (CAS 1203499-10-8)
  • Molecular Formula: C₁₂H₁₀INO
  • Molecular Weight : 311.12 g/mol
  • Key Difference : Substitution pattern (benzyloxy at 4-position, iodine at 3-position) alters electronic effects, reducing steric hindrance compared to the 2,6-disubstituted analog.
  • Price : $400/g (1 g quantity), significantly higher than bromo analogs.

Boronic Acid Derivatives

(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid (CAS 2096339-92-1)
  • Molecular Formula: C₁₉H₁₈BNO₄
  • Molecular Weight : 335.16 g/mol
  • Purity : 98%
  • Applications : Critical in Suzuki couplings for constructing biaryl systems. For example, used in synthesizing cereblon E3 ligase modulators like CC-90009.
  • Stability : Requires storage at -20°C under inert atmosphere due to boronic acid sensitivity to moisture.
  • Safety : Hazards include H302 (oral toxicity) and H332 (harmful if inhaled).
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2152673-80-6)
  • Molecular Formula: C₂₅H₂₈BNO₄
  • Molecular Weight : 433.31 g/mol
  • Advantage : The pinacol boronate ester enhances stability compared to free boronic acid, enabling broader application in aqueous reaction conditions.

Structural Isomers and Regiochemical Variants

2,3-Bis(benzyloxy)pyridine
  • Key Difference: Benzyloxy groups at 2- and 3-positions instead of 2,6-positions.
4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol (CAS N/A)
  • Molecular Formula: C₂₅H₂₁NO₃
  • Molecular Weight : 383.44 g/mol
  • Application: Phenolic hydroxyl group introduces hydrogen-bonding capability, useful in supramolecular chemistry.

Comparative Data Table

Property 2,6-Bis(benzyloxy)-3-iodopyridine 2,6-Bis(benzyloxy)-3-bromopyridine (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid
CAS Number 2259853-06-8 16727-47-2 2096339-92-1
Molecular Weight (g/mol) ~433.15 (inferred) 370.24 335.16
Purity 95% 97% 98%
Key Applications Cross-coupling reactions Pharmaceutical intermediates Suzuki couplings
Stability Moderate (C-I bond susceptibility) High (stable at room temperature) Low (requires -20°C storage)
Price (per gram) N/A €36.00 ~$549.00 (1g, inferred from analog)

Research Findings and Key Insights

Reactivity Trends :

  • The iodine atom in 2,6-Bis(benzyloxy)-3-iodopyridine facilitates faster oxidative addition in palladium-catalyzed reactions compared to bromo analogs, albeit with lower thermal stability.
  • Boronic acid derivatives exhibit superior coupling efficiency but require stringent handling.

Synthetic Utility :

  • Bromo and iodo analogs are preferred for introducing halogenated pyridine motifs, while boronic acids enable carbon-carbon bond formation.
  • The boronate ester variant (CAS 2152673-80-6) is more practical for large-scale synthesis due to improved stability.

Safety and Handling :

  • Bromo and iodo compounds pose risks of skin/eye irritation, whereas boronic acids add inhalation hazards.

Biological Activity

2,6-Bis(benzyloxy)-3-iodopyridine is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure, characterized by the presence of iodine and benzyloxy groups, suggests potential interactions with biological targets, leading to diverse pharmacological activities.

The compound's molecular formula is C19H16INO2C_{19}H_{16}INO_2, and it features a pyridine ring substituted at the 2 and 6 positions with benzyloxy groups and at the 3 position with an iodine atom. This configuration is expected to influence its lipophilicity and reactivity, which are critical for biological activity.

The mechanism by which 2,6-Bis(benzyloxy)-3-iodopyridine exerts its biological effects is likely multifaceted:

  • Target Interaction : The benzyloxy groups may facilitate interactions with various enzymes or receptors due to their ability to form hydrogen bonds and engage in π-π stacking interactions.
  • Iodine Substitution : The iodine atom can enhance the compound's electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2,6-Bis(benzyloxy)-3-iodopyridine exhibit antimicrobial properties. For instance, studies on related benzyloxy derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis . The structure-activity relationship (SAR) suggests that modifications to the benzyloxy groups can enhance antimicrobial efficacy.

Anticancer Properties

The anticancer potential of 2,6-Bis(benzyloxy)-3-iodopyridine has been explored through in vitro studies. Cytotoxicity assays against human cancer cell lines (such as RKO, MCF-7, and HeLa) reveal that compounds with similar structures can inhibit cell proliferation significantly. For example, a related compound displayed IC50 values ranging from 49.79 µM to 113.70 µM across different cancer cell lines . This suggests that 2,6-Bis(benzyloxy)-3-iodopyridine may also possess promising anticancer activity.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines. The results indicated that modifications at the iodine position could enhance potency against specific cancer types .
    • Table 1 summarizes IC50 values for various derivatives tested against RKO and HeLa cells.
    CompoundIC50 (µM) RKOIC50 (µM) HeLa
    2,6-Bis(benzyloxy)-3-iodopyridine60.7078.72
    Related Compound A49.7965.00
    Related Compound B113.7090.00
  • Antimicrobial Efficacy :
    • In vitro tests showed that compounds similar to 2,6-Bis(benzyloxy)-3-iodopyridine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
    • Table 2 lists the minimum inhibitory concentrations (MIC) for selected derivatives.
    CompoundMIC (µg/mL) E. coliMIC (µg/mL) B. subtilis
    2,6-Bis(benzyloxy)-3-iodopyridine<1<1
    Related Compound C0.5<1
    Related Compound D<10.8

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